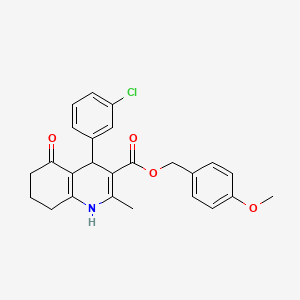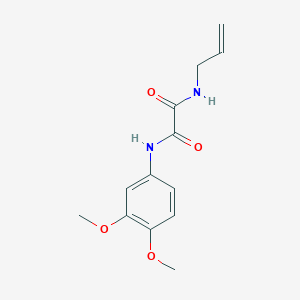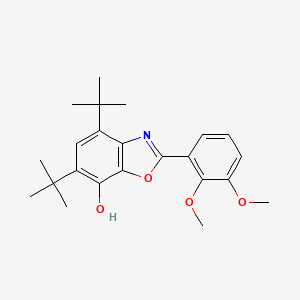![molecular formula C20H25N5O2S B5146985 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea](/img/structure/B5146985.png)
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-[2-(methylthio)phenyl]urea, commonly referred to as APMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of APMU is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation, DNA synthesis, and cell cycle regulation. APMU has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
APMU has been found to exhibit significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. APMU has also been found to exhibit significant antioxidant activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of APMU is its significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. APMU is also relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one of the limitations of APMU is its potential toxicity, which can limit its use in clinical applications.
Future Directions
There are several future directions for the study of APMU, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the evaluation of its potential use in clinical applications. Additionally, further studies are needed to investigate the potential side effects and toxicity of APMU and its derivatives.
Conclusion:
In conclusion, APMU is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of APMU has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product. APMU has been found to exhibit significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, further studies are needed to investigate its potential side effects and toxicity and its exact mechanism of action.
Synthesis Methods
The synthesis of APMU involves the reaction of 2-(methylthio)aniline with 2-(4-acetyl-1-piperazinyl)pyridine in the presence of a suitable catalyst, followed by the addition of urea. The resulting product is then purified by recrystallization to obtain pure APMU. The synthesis method of APMU has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
Scientific Research Applications
APMU has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. APMU has also been studied for its potential use as an antimicrobial agent and has shown promising results against various bacterial and fungal strains. Additionally, APMU has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
1-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-15(26)24-10-12-25(13-11-24)19-16(6-5-9-21-19)14-22-20(27)23-17-7-3-4-8-18(17)28-2/h3-9H,10-14H2,1-2H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNZBCOKKVFALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)

![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)
![ethyl 1-[(tert-butylamino)carbonyl]-4-(4-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B5146969.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5146978.png)

![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)